molecular formula C10H9BrO3 B12434803 5-Bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid

5-Bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid

Cat. No.: B12434803
M. Wt: 257.08 g/mol
InChI Key: BUNOKYNXWIHLRS-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 4-position, and a carboxylic acid group at the 7-position of the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dehalogenated products or other reduced derivatives.

    Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

5-Bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid
  • 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
  • 5-(2-Aminopropyl)-2,3-dihydrobenzofuran

Uniqueness

5-Bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid is unique due to the specific substitution pattern on the benzofuran ring. The presence of both a bromine atom and a methyl group at distinct positions contributes to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

5-bromo-4-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

InChI

InChI=1S/C10H9BrO3/c1-5-6-2-3-14-9(6)7(10(12)13)4-8(5)11/h4H,2-3H2,1H3,(H,12,13)

InChI Key

BUNOKYNXWIHLRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=C1CCO2)C(=O)O)Br

Origin of Product

United States

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